REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:21]3[CH:26]=[CH:25][C:24]([NH2:27])=[CH:23][CH:22]=3)[C:20]3[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=3[C:14]3[C:9]2=[CH:10][CH:11]=[CH:12][CH:13]=3)=[CH:4][CH:3]=1.[N+:28]([C:31]1[CH:32]=[C:33]2[C:38](=[O:39])O[C:35](=[O:36])[C:34]2=[CH:40][CH:41]=1)([O-:30])=[O:29]>C(O)(=O)C>[N+:28]([C:31]1[CH:32]=[C:33]2[C:38](=[O:39])[N:1]([C:2]3[CH:3]=[CH:4][C:5]([C:8]4([C:21]5[CH:22]=[CH:23][C:24]([N:27]6[C:38](=[O:39])[C:33]7=[CH:32][C:31]([N+:28]([O-:30])=[O:29])=[CH:41][CH:40]=[C:34]7[C:35]6=[O:36])=[CH:25][CH:26]=5)[C:9]5[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=5[C:15]5[C:20]4=[CH:19][CH:18]=[CH:17][CH:16]=5)=[CH:6][CH:7]=3)[C:35](=[O:36])[C:34]2=[CH:40][CH:41]=1)([O-:30])=[O:29]
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Name
|
|
Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
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NC1=CC=C(C=C1)C1(C2=CC=CC=C2C=2C=CC=CC12)C1=CC=C(C=C1)N
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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4.1 g
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Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)OC2=O)=CC1
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Type
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CUSTOM
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Details
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was stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The resulting mixture was stirred
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Type
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TEMPERATURE
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Details
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heated
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Type
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TEMPERATURE
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Details
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under reflux for 7 hours
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Duration
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7 h
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Type
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TEMPERATURE
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Details
|
After cooling
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Type
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FILTRATION
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Details
|
the beige-colored precipitate was filtered
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Type
|
WASH
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Details
|
washed with acetic acid (2×100 ml)
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Type
|
CUSTOM
|
Details
|
The washed precipitate was recrystallized from dimethylformamide-methanol
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(C(=O)N(C2=O)C2=CC=C(C=C2)C2(C3=CC=CC=C3C=3C=CC=CC23)C2=CC=C(C=C2)N2C(C=3C(C2=O)=CC(=CC3)[N+](=O)[O-])=O)=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.1 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |